molecular formula C15H17F3N2O2 B2803859 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol CAS No. 1597407-59-4

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol

Cat. No.: B2803859
CAS No.: 1597407-59-4
M. Wt: 314.308
InChI Key: VEAULQKXCJCPRU-NSHDSACASA-N
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Description

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol is a synthetic compound with the molecular formula C15H17F3N2O2 and a molecular weight of 314.31 g/mol . This compound is characterized by the presence of a piperidine ring, a trifluorobenzoyl group, and an azetidin-3-ol moiety. It is commonly used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluorobenzoyl Group: The trifluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride and an appropriate catalyst.

    Formation of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety is formed through a cyclization reaction involving a suitable precursor and a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol can be compared with other similar compounds, such as:

    3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-one: This compound has a similar structure but lacks the hydroxyl group present in this compound.

    3-[(2S)-piperidin-2-yl]-1-(2,3,4-difluorobenzoyl)azetidin-3-ol: This compound has a similar structure but with one less fluorine atom on the benzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11/h4-5,11,19,22H,1-3,6-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAULQKXCJCPRU-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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